molecular formula C11H19N B1208599 4,8-Dimethyl-7-nonenenitrile CAS No. 52671-32-6

4,8-Dimethyl-7-nonenenitrile

Cat. No. B1208599
CAS RN: 52671-32-6
M. Wt: 165.27 g/mol
InChI Key: XBEJNXNMXKECFF-UHFFFAOYSA-N
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Description

Research in the field of organic chemistry frequently explores the synthesis and characterization of novel compounds with unique structures, such as 4,8-Dimethyl-7-nonenenitrile. These studies provide valuable insights into the compound's potential applications and its physical and chemical behaviors.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of specific catalysts or conditions to achieve the desired product. For example, a study by Robertson et al. (2001) discusses the synthesis of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane through the radical addition of PH3 to limonene, showcasing a method that could be relevant for synthesizing structurally related compounds (Robertson et al., 2001).

Molecular Structure Analysis

Characterizing the molecular structure of synthesized compounds is crucial for understanding their potential applications. X-ray crystallography, NMR, and computational methods are commonly used. For instance, Kant et al. (2014) provided a detailed analysis of a complex molecule's crystal structure, offering insights into how such analyses are conducted (Kant et al., 2014).

Chemical Reactions and Properties

Exploring the reactivity and chemical properties of compounds helps in identifying their utility in various chemical reactions. The study by Becerra et al. (2005) on the reactivity of dimethylstannylene in solution and gas phases exemplifies research into compound behavior under different conditions (Becerra et al., 2005).

properties

IUPAC Name

4,8-dimethylnon-7-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEJNXNMXKECFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866274
Record name 4,8-Dimethylnon-7-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dimethyl-7-nonenenitrile

CAS RN

52671-32-6
Record name Citronellyl nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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